
4-Desfluoro Sitagliptin
概要
説明
4-Desfluoro Sitagliptin is a derivative of sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. This compound is characterized by the absence of a fluorine atom at a specific position in its molecular structure, which differentiates it from sitagliptin. The molecular formula of this compound is C16H19F5N5O5P, and it has a molecular weight of 487.32 g/mol .
準備方法
The synthesis of 4-Desfluoro Sitagliptin can be achieved through various methods. One effective approach involves the chemical resolution of racemic mixtures using inexpensive reagents such as sodium borohydride (NaBH4) and (−)-di-p-toluoyl-L-tartaric acid. This method avoids the use of expensive noble metal catalysts, making it cost-effective and efficient . Another method involves asymmetric hydrogenation of β-ketomide intermediates, which has been found to be effective in producing optically pure this compound .
化学反応の分析
4-Desfluoro Sitagliptin undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
科学的研究の応用
4-Desfluoro Sitagliptin has a wide range of scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its effects on various biological pathways, particularly those involving DPP-4 inhibition.
Medicine: Research focuses on its potential as an anti-diabetic agent and its effects on glucose metabolism.
Industry: It is used in the pharmaceutical industry for the development of new drugs and therapeutic agents
作用機序
4-Desfluoro Sitagliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in glucose homeostasis by enhancing insulin secretion and suppressing glucagon release in a glucose-dependent manner . The molecular targets and pathways involved include the incretin signaling pathway and the regulation of insulin and glucagon levels .
類似化合物との比較
4-Desfluoro Sitagliptin can be compared with other DPP-4 inhibitors such as:
Sitagliptin: The parent compound, which contains a fluorine atom at a specific position.
Saxagliptin: Another DPP-4 inhibitor with a different molecular structure and pharmacokinetic profile.
Vildagliptin: Known for its rapid onset of action and short half-life.
Alogliptin: Characterized by its high aqueous solubility and short elimination half-life. The uniqueness of this compound lies in its modified structure, which may result in different pharmacological properties and therapeutic potential.
生物活性
4-Desfluoro Sitagliptin (DFS) is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), a key enzyme involved in the regulation of incretin hormones. This compound has garnered attention for its potential therapeutic effects, particularly in the context of type 2 diabetes and cardiovascular health. This article delves into the biological activity of DFS, highlighting its mechanisms, effects on metabolic parameters, and implications for clinical use.
DFS exerts its biological effects primarily through the inhibition of DPP-4, which leads to increased levels of active glucagon-like peptide-1 (GLP-1). GLP-1 plays a crucial role in glucose metabolism by enhancing insulin secretion, inhibiting glucagon release, and promoting satiety. The inhibition of DPP-4 by DFS not only enhances GLP-1 activity but also affects various downstream signaling pathways that contribute to its therapeutic effects.
Key Mechanisms:
- Increased GLP-1 Levels : DFS significantly raises plasma levels of active GLP-1, which is associated with improved glycemic control and insulin sensitivity .
- Endothelial Function : DFS improves endothelial function by enhancing nitric oxide synthase phosphorylation, leading to better vasodilation and reduced atherosclerosis risk .
- Anti-inflammatory Effects : DFS has been shown to suppress pro-inflammatory cytokines in macrophages, indicating potential anti-inflammatory properties that may benefit cardiovascular health .
Glycemic Control and Metabolic Effects
A study involving high-fat diet-induced diabetic mice demonstrated that DFS improved glycemic control and preserved pancreatic β-cell mass. The compound reduced fasting blood glucose levels and improved insulin secretion in response to glucose challenges . Additionally, it was found that DFS treatment led to a significant decrease in urinary albumin/creatinine ratios in adolescents with type 1 diabetes and nephropathy, suggesting renal protective effects .
Endothelial and Cardiovascular Benefits
Research indicates that DFS enhances endothelial function through several mechanisms:
- Vasorelaxation : In aortic ring studies, DFS-treated mice exhibited significantly greater relaxation responses to acetylcholine compared to controls (89.9% vs. 79.2%, p < 0.05)【5】.
- Reduction in Atherosclerotic Lesions : DFS treatment resulted in a marked reduction in atherosclerotic lesion area (17.7% vs. 24.6%, p < 0.01)【1】【5】.
Case Studies
Several case studies have highlighted the clinical implications of DFS:
- Type 2 Diabetes Management : In patients with type 2 diabetes, treatment with sitagliptin (and by extension, DFS) has been associated with improved glycemic control without significant adverse effects【2】【3】.
- Short Bowel Syndrome : A pilot study indicated that while sitagliptin did not significantly reduce fecal wet weight in patients with short bowel syndrome, some individuals experienced improvements in intestinal absorption【2】.
Data Summary
The following table summarizes key findings from recent studies on the biological activity of DFS:
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for synthesizing and characterizing 4-Desfluoro Sitagliptin to ensure reproducibility?
- Answer: Synthesis should follow a stepwise protocol, including purification via column chromatography and characterization using HPLC, NMR (¹H, ¹³C), and mass spectrometry to confirm molecular identity. For reproducibility, experimental sections must detail reagent purity, reaction conditions (temperature, solvent ratios), and validation against reference standards. Known impurities should be quantified using validated analytical methods, and new compounds require elemental analysis to confirm purity (>95%) .
Q. How can researchers optimize analytical techniques for quantifying this compound in biological matrices?
- Answer: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., deuterated sitagliptin) to minimize matrix effects. Validate methods per ICH guidelines, including calibration curves (1–1000 ng/mL), precision (<15% RSD), and recovery rates (85–115%). For tissue distribution studies, homogenize samples in acetonitrile:water (70:30) to enhance extraction efficiency .
Q. What in vitro models are suitable for assessing this compound’s DPP-4 inhibition potency?
- Answer: Use human recombinant DPP-4 enzyme assays with fluorogenic substrates (e.g., H-Gly-Pro-AMC). Measure IC₅₀ values via dose-response curves (0.1–100 μM) and compare to sitagliptin as a positive control. Include kinetic assays to determine inhibition type (competitive/non-competitive). Validate results using cell-based models, such as Caco-2 monolayers, to assess permeability and metabolic stability .
Advanced Research Questions
Q. How can pharmacokinetic (PK) parameters of this compound be modeled to predict human dosing regimens?
- Answer: Conduct preclinical PK studies in rodents and non-human primates, collecting plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Use non-compartmental analysis (NCA) to calculate AUC, Cₘₐₓ, and t₁/₂. For interspecies scaling, apply allometric principles (e.g., 0.75 exponent for clearance). Incorporate physiologically based pharmacokinetic (PBPK) modeling to simulate human exposure and optimize dose selection .
Q. What statistical strategies resolve contradictions between in vitro potency and in vivo efficacy data for this compound?
- Answer: Apply meta-regression to analyze covariates (e.g., species differences, dosing frequency) across studies. Use ANCOVA to adjust for baseline HbA1c or glucose levels in animal models. For clinical discrepancies, perform sensitivity analyses to identify outliers or confounding variables (e.g., renal impairment affecting clearance). Bayesian hierarchical models can integrate prior data to refine effect estimates .
Q. How can researchers design a robust comparative study between this compound and other DPP-4 inhibitors?
- Answer: Implement a randomized, double-blind, active-controlled trial with non-inferiority margins (e.g., ΔHbA1c ≤0.3%). Stratify participants by baseline HbA1c, renal function, and BMI. Use repeated-measures ANOVA to assess time-dependent effects and mixed-effects models to handle missing data. Include pharmacodynamic endpoints (e.g., active GLP-1 levels) to link mechanism to efficacy .
Q. What methodologies validate the metabolic stability of this compound in hepatic microsomes?
- Answer: Incubate the compound with human liver microsomes (0.5 mg/mL) and NADPH for 0–60 minutes. Quantify parent compound depletion using LC-MS/MS and calculate intrinsic clearance (CLᵢₙₜ). Identify metabolites via high-resolution MS and compare to sitagliptin’s metabolic profile (e.g., CYP3A4-mediated oxidation). Use recombinant CYP isoforms to confirm enzyme-specific contributions .
Q. Data Analysis and Interpretation
Q. How should researchers address publication bias in meta-analyses of this compound’s efficacy?
- Answer: Perform Egger’s regression or funnel plot asymmetry tests to detect bias. Include unpublished data from clinical trial registries (e.g., ClinicalTrials.gov ) and regulatory documents. Apply trim-and-fill analysis to estimate adjusted effect sizes. For sensitivity, use the GRADE framework to assess evidence quality and heterogeneity (I² statistic) .
Q. What bioinformatics tools are effective for predicting off-target interactions of this compound?
- Answer: Use molecular docking (AutoDock Vina) and pharmacophore modeling (Phase) to screen against databases like ChEMBL or PubChem. Validate predictions with kinase panel assays (e.g., Eurofins KinaseProfiler) and transcriptomic analysis (RNA-seq) in relevant cell lines. Prioritize targets with >30% inhibition at 10 μM and pathway enrichment analysis (DAVID, KEGG) .
Q. Experimental Design and Reporting
Q. How to structure a manuscript’s results section to align this compound data with journal guidelines?
- Answer: Present data hierarchically: (1) synthesis/characterization, (2) in vitro potency, (3) PK/PD, (4) efficacy. Use subheadings for clarity. Embed figures showing dose-response curves, chromatograms, and PK profiles. Avoid duplicating tables; instead, summarize trends (e.g., "IC₅₀ decreased 2-fold vs. sitagliptin"). Discuss methodological limitations (e.g., species-specific metabolism) .
Q. What protocols ensure ethical compliance in preclinical studies of this compound?
- Answer: Submit protocols to institutional animal care committees (IACUC) for approval. Adhere to ARRIVE 2.0 guidelines for reporting, including sample size justification and randomization methods. For human tissue studies, obtain informed consent and de-identify samples. Include adverse event reporting plans (e.g., hypoglycemia monitoring) in clinical trial applications .
特性
IUPAC Name |
(3R)-3-amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F5N5O.H3O4P/c17-10-1-2-12(18)9(5-10)6-11(22)7-14(27)25-3-4-26-13(8-25)23-24-15(26)16(19,20)21;1-5(2,3)4/h1-2,5,11H,3-4,6-8,22H2;(H3,1,2,3,4)/t11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKMPNRCGWVMBY-RFVHGSKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C(C=CC(=C3)F)F)N.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=C(C=CC(=C3)F)F)N.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F5N5O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。